4-Chloro-7,8-difluoroquinazoline
Overview
Description
4-Chloro-7,8-difluoroquinazoline is a chemical compound that belongs to the quinazoline family of heterocyclic compounds . It has a molecular formula of C8H3ClF2N2 and an average mass of 200.573 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine and fluorine substituents .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 200.57 . It is recommended to be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antitumor Activity
- Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including chloro-derivatives, exhibit potential as antitumor agents. Their melanin binding and structural-activity relationships were studied, with some showing significant activity against leukemias, although not effective against B-16 melanoma. This indicates potential for cancer treatment applications (Lin & Loo, 1978).
Synthesis and Biological Screening
- A range of 4-chloro-3,4-dihydroquinazoline derivatives were synthesized and tested for their anti-malarial, anti-microbial, and anti-tuberculosis activities. The study includes in-silico molecular docking and ADME properties of these molecules, highlighting their potential in combating infectious diseases (Patel et al., 2020).
Catalytic Action in Synthesis
- The catalytic action of azolium salts in aroylating 4-chloroquinazolines was investigated. This process is significant for the synthesis of quinazoline derivatives, which are useful in various scientific applications, including pharmaceuticals (Miyashita et al., 1992).
Antimicrobial and Antiviral Activities
- Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines were synthesized and evaluated for their dual inhibitory activity against Mycobacterium tuberculosis and influenza virus. This study signifies the potential of quinoline derivatives in addressing both bacterial and viral infections (Marvadi et al., 2019).
Antimalarial Activities
- Cyclen 4-Aminoquinoline Analogs, including chloroquine derivatives, were synthesized and evaluated for their antimalarial efficacy. The research underscores the importance of such compounds in combating malaria, a major global health issue (Khan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-7,8-difluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-4-1-2-5(10)6(11)7(4)12-3-13-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYIHBJTMLTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565726-62-6 | |
Record name | 4-chloro-7,8-difluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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